molecular formula C7H9FN2 B13525084 (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine

(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B13525084
M. Wt: 140.16 g/mol
InChI Key: JLWBNANFBVXBSG-YFKPBYRVSA-N
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Description

(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a fluoropyridine moiety attached to an ethanamine backbone. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoropyridine.

    Reaction with Ethylamine: The 4-fluoropyridine is reacted with ethylamine under controlled conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted pyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1s)-1-(4-Chloropyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (1s)-1-(4-Bromopyridin-2-yl)ethan-1-amine: Contains a bromine atom instead of fluorine.

    (1s)-1-(4-Methylpyridin-2-yl)ethan-1-amine: Features a methyl group instead of a halogen.

Uniqueness

The presence of the fluorine atom in (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine can impart unique properties, such as increased lipophilicity and metabolic stability, which might enhance its biological activity and therapeutic potential.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1S)-1-(4-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

JLWBNANFBVXBSG-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC=CC(=C1)F)N

Canonical SMILES

CC(C1=NC=CC(=C1)F)N

Origin of Product

United States

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